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molecular formula C12H16ClF3N2 B8463281 1-[4-(Trifluoromethyl)phenyl]piperidin-4-amine hydrochloride

1-[4-(Trifluoromethyl)phenyl]piperidin-4-amine hydrochloride

Cat. No. B8463281
M. Wt: 280.72 g/mol
InChI Key: CGOYIZZTTSGJCP-UHFFFAOYSA-N
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Patent
US07183290B2

Procedure details

A round bottom flask was mixed with tert-butyl 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate (472 mg, 1.42 mmol) and a solution of 4.0 N HCl in 1,4-dioxane (20 mL). The reaction mixture was allowed to stir at RT for a period of 17.0 hours. After 17.0 hours the reaction mixture was concentrated to dryness to afford a crude solid. The resulting solid was triturated with ether and filtered to give a total of 377 mg of desired product (92% yield). The product was used without further purification.
Name
tert-butyl 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate
Quantity
472 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][CH:12]([NH:15]C(=O)OC(C)(C)C)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[ClH:25]>O1CCOCC1>[ClH:25].[F:24][C:2]([F:1])([F:23])[C:3]1[CH:4]=[CH:5][C:6]([N:9]2[CH2:14][CH2:13][CH:12]([NH2:15])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
tert-butyl 1-[4-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate
Quantity
472 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for a period of 17.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 17.0 hours the reaction mixture was concentrated to dryness
Duration
17 h
CUSTOM
Type
CUSTOM
Details
to afford a crude solid
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.FC(C1=CC=C(C=C1)N1CCC(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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